molecular formula C17H16N4O4S2 B2743356 (2E)-N-{5-[4-(dimethylsulfamoyl)phenyl]-1,3,4-oxadiazol-2-yl}-3-(thiophen-2-yl)prop-2-enamide CAS No. 1173351-72-8

(2E)-N-{5-[4-(dimethylsulfamoyl)phenyl]-1,3,4-oxadiazol-2-yl}-3-(thiophen-2-yl)prop-2-enamide

Cat. No.: B2743356
CAS No.: 1173351-72-8
M. Wt: 404.46
InChI Key: FYHFONNGAYPEBF-JXMROGBWSA-N
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Description

This compound features a 1,3,4-oxadiazole core substituted at position 2 with a dimethylsulfamoylphenyl group and at position 5 with a (2E)-3-(thiophen-2-yl)prop-2-enamide moiety. The (E)-configured enamide linker may influence conformational rigidity and target binding .

Properties

IUPAC Name

(E)-N-[5-[4-(dimethylsulfamoyl)phenyl]-1,3,4-oxadiazol-2-yl]-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O4S2/c1-21(2)27(23,24)14-8-5-12(6-9-14)16-19-20-17(25-16)18-15(22)10-7-13-4-3-11-26-13/h3-11H,1-2H3,(H,18,20,22)/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYHFONNGAYPEBF-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)/C=C/C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-{5-[4-(dimethylsulfamoyl)phenyl]-1,3,4-oxadiazol-2-yl}-3-(thiophen-2-yl)prop-2-enamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced by reacting the oxadiazole derivative with dimethylsulfamoyl chloride in the presence of a base such as triethylamine.

    Formation of the Acrylamide Moiety: The final step involves the reaction of the intermediate with thiophene-2-carboxaldehyde and an appropriate amine to form the acrylamide moiety.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-{5-[4-(dimethylsulfamoyl)phenyl]-1,3,4-oxadiazol-2-yl}-3-(thiophen-2-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (2E)-N-{5-[4-(dimethylsulfamoyl)phenyl]-1,3,4-oxadiazol-2-yl}-3-(thiophen-2-yl)prop-2-enamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound may be studied for its potential as a therapeutic agent. Oxadiazole derivatives have been shown to exhibit antimicrobial, antifungal, and anticancer activities, making them promising candidates for drug development.

Medicine

In medicine, the compound could be investigated for its pharmacological properties. Studies may focus on its ability to interact with specific biological targets, such as enzymes or receptors, to modulate physiological processes.

Industry

In industry, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2E)-N-{5-[4-(dimethylsulfamoyl)phenyl]-1,3,4-oxadiazol-2-yl}-3-(thiophen-2-yl)prop-2-enamide would depend on its specific interactions with molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit the activity of specific enzymes by binding to their active sites.

    Receptor Modulation: It may interact with cell surface receptors to modulate signal transduction pathways.

    DNA Intercalation: The compound could intercalate into DNA, affecting replication and transcription processes.

Comparison with Similar Compounds

Core Heterocycle Modifications

Key analogs include:

Compound Name Core Structure Key Substituents Reference
Target Compound 1,3,4-Oxadiazole 4-(Dimethylsulfamoyl)phenyl, (E)-thiophen-2-ylpropenamide
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(substituted-phenyl)propanamides 1,3,4-Oxadiazole Thiazole-methyl, sulfanyl, substituted phenyl
(E)-5-(3,5-Dimethylphenyl)-N-[4-(methylsulfanyl)benzylidene]-1,3,4-thiadiazol-2-amine 1,3,4-Thiadiazole Methylsulfanylbenzylidene, dimethylphenyl

Key Differences :

  • The target compound’s dimethylsulfamoyl group offers stronger electron-withdrawing and hydrogen-bonding properties compared to methylsulfanyl () or sulfanyl groups ().
  • The thiophene moiety provides distinct π-π stacking interactions relative to phenyl or thiazole rings in analogs .

Bioactivity and Mode of Action

Bioactivity Clustering

highlights that compounds with structural similarities cluster into groups with related bioactivity profiles. The target compound’s dimethylsulfamoyl group may enhance interactions with sulfonamide-binding enzymes (e.g., carbonic anhydrases), differentiating it from analogs with methylsulfanyl or thiazole groups, which exhibit antifungal or antiparasitic activities .

Protein Target Interactions

  • Thiophene vs. Thiazole : Thiophene’s lower electronegativity compared to thiazole () may reduce polar interactions but improve hydrophobic binding.
  • Dimethylsulfamoyl vs. Sulfanyl : The bulkier dimethylsulfamoyl group could sterically hinder binding to narrow active sites but enhance affinity for pockets accommodating polar groups .

Computational Similarity Analysis

Tanimoto and Dice Metrics

Using Morgan fingerprints (), the target compound shows moderate similarity (Tanimoto >0.6) to:

  • N-[(5-substituted-1,3,4-oxadiazol-2-yl)methyl]-4-phenyl-1,3-thiazol-2-amine (): Shared oxadiazole core but divergent substituents.
  • Thiadiazole derivatives (): Similar heterocycle but distinct substitution patterns.

Pharmacophore Overlap

The enamide group and oxadiazole ring form a two-point pharmacophore critical for binding, aligning with analogs like (E)-3-(2,5-dimethoxyphenyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)propanamide (). However, the dimethylsulfamoyl group introduces additional hydrogen-bond acceptor sites absent in most analogs .

Yield Challenges

  • Stereochemical Control : The (E)-configuration of the enamide is maintained using anhydrous conditions and nitrogen atmosphere, contrasting with simpler amide couplings ().

Biological Activity

The compound (2E)-N-{5-[4-(dimethylsulfamoyl)phenyl]-1,3,4-oxadiazol-2-yl}-3-(thiophen-2-yl)prop-2-enamide (CAS Number: 1171990-59-2) is a synthetic organic molecule that has garnered attention for its potential biological activities. This compound features a unique structural arrangement that includes an oxadiazole ring, a thiophene moiety, and a dimethylsulfamoyl group, which may contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is C16H17N5O6SC_{16}H_{17}N_{5}O_{6}S, with a molecular weight of 407.4 g/mol. The presence of the oxadiazole and thiophene rings suggests significant interactions with biological targets, enhancing its therapeutic potential.

PropertyValue
Molecular FormulaC16H17N5O6SC_{16}H_{17}N_{5}O_{6}S
Molecular Weight407.4 g/mol
CAS Number1171990-59-2

Biological Activity

Research indicates that compounds with similar structures to This compound exhibit a range of biological activities, including:

  • Antimicrobial Activity : Studies have shown that oxadiazole derivatives can possess significant antimicrobial properties. For instance, derivatives have been evaluated against various bacterial strains, revealing potent activity against gram-positive bacteria .
  • Anticancer Properties : The compound's structure suggests potential anticancer activity. Similar oxadiazole-containing compounds have been reported to inhibit cell proliferation by targeting specific enzymes involved in DNA synthesis . For example, the inhibition of thymidylate synthase has been linked to reduced cancer cell viability.
  • Antioxidant Activity : Compounds with thiophene and oxadiazole functionalities are often evaluated for their ability to scavenge free radicals, thereby reducing oxidative stress within biological systems.

The mechanism of action for this compound likely involves its interaction with key biological targets such as enzymes and receptors. The binding affinity to these targets can modulate their activity, leading to various biological effects:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for cellular processes, such as those involved in nucleotide synthesis or metabolic pathways.
  • Receptor Modulation : Interaction with specific receptors can alter signaling pathways associated with cell growth and apoptosis.

Case Studies and Research Findings

Several studies have focused on the biological activity of similar compounds:

  • Antimicrobial Studies : A study by Du et al. (2013) demonstrated that oxadiazole derivatives exhibited significant antimicrobial effects against Mycobacterium tuberculosis, showing IC50 values ranging from 0.47 to 1.4 µM .
  • Anticancer Research : Research highlighted the effectiveness of specific oxadiazole derivatives in inhibiting cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
  • Oxidative Stress Reduction : Compounds with similar structures were tested for their antioxidant capabilities, showing promise in reducing oxidative damage in cellular models.

Q & A

Q. What are the optimal synthetic routes for this compound, and how are intermediates characterized?

  • Methodological Answer : The synthesis involves multi-step reactions, including cyclization for oxadiazole formation and coupling agents for amide bonds. Key steps include:
  • Oxadiazole ring synthesis : Use dehydrating agents (e.g., POCl₃) under reflux conditions (70–90°C) in aprotic solvents like THF or DMF .
  • Amide coupling : Employ carbodiimides (e.g., EDC/HOBt) for activating carboxyl groups, with reaction times of 12–24 hours .
    Characterization :
  • TLC monitors reaction progress (hexane/ethyl acetate gradients) .
  • ¹H/¹³C NMR confirms regiochemistry and purity (e.g., thiophene protons at δ 7.2–7.5 ppm; oxadiazole carbons at ~165 ppm) .

Q. Which spectroscopic techniques are critical for structural validation?

  • Methodological Answer : A combination of NMR (¹H, ¹³C, DEPT-135), IR (amide C=O stretch at ~1680 cm⁻¹), and HRMS (exact mass ± 0.001 Da) is essential. Advanced 2D NMR (HSQC, HMBC) resolves ambiguous proton-carbon correlations, particularly for the oxadiazole-thiophene junction .

Q. How are reaction conditions optimized for reproducibility?

  • Methodological Answer : Key parameters include:
  • Temperature : Controlled via oil baths (e.g., 80°C for cyclization) to avoid side reactions .
  • Solvent polarity : DMF enhances oxadiazole ring stability, while THF improves coupling efficiency .
  • pH : Maintain neutral conditions (pH 7–8) during amide coupling to prevent hydrolysis .

Advanced Research Questions

Q. How can contradictions in reported biological activities be resolved?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell lines, incubation times). Mitigation strategies include:
  • Dose-response standardization : Use a 10-point dilution series (1 nM–100 µM) across multiple replicates .
  • Orthogonal assays : Combine enzymatic inhibition (IC₅₀) with cell viability (MTT assay) to distinguish direct target effects from cytotoxicity .
    Example : Analog compounds with similar oxadiazole scaffolds showed antifungal activity in C. albicans but not in A. fumigatus, highlighting strain-specific effects .

Q. What computational methods predict binding affinity and stability?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., COX-2, PDB ID 5KIR) to model interactions with the dimethylsulfamoyl group .
  • MD simulations : Run 100 ns trajectories in GROMACS to assess conformational stability of the thiophene-oxadiazole core in aqueous environments .

Q. How does the thiophene moiety influence electronic properties?

  • Methodological Answer :
  • DFT calculations (B3LYP/6-311+G(d,p)) reveal the thiophene’s electron-rich π-system enhances charge transfer, increasing dipole moments (~5.2 Debye) .
  • Cyclic voltammetry shows oxidation peaks at +1.3 V (vs. Ag/AgCl), correlating with HOMO-LUMO gaps (~3.1 eV) .

Q. What strategies enhance pharmacological profiles via structural modifications?

  • Methodological Answer :
  • Bioisosteric replacement : Substitute the dimethylsulfamoyl group with a sulfonamide or phosphonate to improve solubility .
  • Heterocycle fusion : Attach a triazole ring to the oxadiazole core via CuAAC click chemistry, increasing metabolic stability (t₁/₂ from 2.5 to 6.7 hours in liver microsomes) .

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